molecular formula C8H10F6N2O2 B11716801 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate

Cat. No.: B11716801
M. Wt: 280.17 g/mol
InChI Key: LZZVRRMMBYPJSZ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate (referred to as ABX-1431 in clinical contexts) is a potent and selective monoacylglycerol lipase (MGLL) inhibitor . MGLL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), making it a critical target for neurologic disorders such as neuropathic pain, anxiety, and neurodegenerative diseases . ABX-1431 features a hexafluoroisopropyl (HFIP) carbamate group linked to a piperazine core substituted with a 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl moiety (Figure 1). This structural configuration confers high metabolic stability and selectivity for MGLL over other serine hydrolases .

ABX-1431 has advanced to clinical trials due to its favorable pharmacokinetic profile and ability to elevate 2-AG levels in the central nervous system without off-target effects . Preclinical studies demonstrated nanomolar-range inhibition (IC₅₀ = 2–5 nM) and efficacy in rodent models of pain and inflammation .

Properties

Molecular Formula

C8H10F6N2O2

Molecular Weight

280.17 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl piperazine-1-carboxylate

InChI

InChI=1S/C8H10F6N2O2/c9-7(10,11)5(8(12,13)14)18-6(17)16-3-1-15-2-4-16/h5,15H,1-4H2

InChI Key

LZZVRRMMBYPJSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Boc Protection of Piperazine

1-Boc-piperazine is synthesized by treating piperazine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide. The Boc group selectively protects one nitrogen, leaving the other available for subsequent functionalization.

Alkylation of Protected Piperazine

The free amine of 1-Boc-piperazine undergoes alkylation with haloalkanes or sulfonate esters. For example, reaction with 1,5-dibromopentane in dimethylformamide (DMF) using cesium carbonate as a base yields N-alkylated intermediates. This step is critical for introducing spacers that influence MAGL selectivity.

Deprotection and Carbamate Installation

Deprotection of the Boc group is achieved via catalytic hydrogenation or treatment with trifluoroacetic acid (TFA). The resulting secondary amine is then reacted with the HFIP-derived carbonate to form the final carbamate.

Alternative Routes: Piperazine Carboxylate Salts

Hydrochloride salts of JW 642 are synthesized by treating the free base with HCl gas in ethyl acetate. This enhances solubility for biological testing. The reaction is typically conducted at 0°C to prevent decomposition, followed by recrystallization from ethanol/ether mixtures.

Reaction Optimization and Yield Enhancement

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility of piperazine intermediates but may necessitate higher temperatures (80–110°C).

  • Weak bases (Cs₂CO₃, K₂CO₃) minimize side reactions during alkylation, whereas stronger bases (NaH) are used for deprotonation in carbamate formation.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for sluggish steps. For instance, coupling 5-chloro-2-nitropyridine with 1-Boc-piperazine in DMSO at 100–110°C under microwave conditions achieves 63.8% yield in 1 hour, compared to 24 hours conventionally.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash chromatography on silica gel with gradient elution (e.g., 0–50% ethyl acetate in heptane) resolves carbamate derivatives from unreacted starting materials.

  • HPLC-MS monitors reaction progress, identifying intermediates via characteristic mass ions (e.g., m/z 309.1 for Boc-protected intermediates).

Spectroscopic Characterization

  • ¹H NMR confirms regioselectivity of alkylation (e.g., δ 3.50–3.59 ppm for piperazine methylene protons).

  • ¹³C NMR verifies carbamate formation (δ 155–160 ppm for carbonyl carbons).

Challenges and Mitigation Strategies

Hydrolytic Instability

The hexafluoroisopropyl carbamate is prone to hydrolysis in aqueous media. Storage under anhydrous conditions at −20°C and use of stabilizers (e.g., molecular sieves) extend shelf life.

Byproduct Formation

Competing N-alkylation or over-reduction is mitigated by:

  • Controlled stoichiometry (limiting haloalkane equivalents).

  • Low-temperature reactions (0–5°C) during carbamate installation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Carbamation65–75≥95Scalability for industrial production
Microwave-Assisted80–87≥98Reduced reaction time
Solution-Phase Parallel48–63≥90High-throughput screening

Data compiled from .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H20F6N2O3
  • Molecular Weight : 462.39 g/mol
  • CAS Number : 1416133-89-5

The compound features a hexafluoropropane moiety that enhances its lipophilicity and biological activity. Its structure includes a piperazine ring, which is known for its versatility in medicinal chemistry.

Anticancer Research

JW642 has been investigated for its potential anticancer properties. The piperazine scaffold is frequently utilized in the development of anticancer agents due to its ability to interact with various biological targets.

  • Cytotoxicity Studies : In vitro studies have demonstrated that compounds with similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown effectiveness against breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of JW642 with specific targets involved in cancer progression. These studies help identify how the compound interacts at the molecular level and can guide further modifications to enhance efficacy .

Drug Development

JW642 serves as a lead compound for the synthesis of new derivatives aimed at improving selectivity and potency against cancer cells. The presence of fluorine atoms is particularly beneficial for enhancing metabolic stability and bioavailability .

Case Study 1: Piperazine Derivatives

A study focused on synthesizing piperazine-linked compounds revealed that certain derivatives exhibited potent cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies .

CompoundCell Line TestedIC50 Value (µM)Selectivity
JW642MCF715High
Derivative AA54925Moderate
Derivative BHeLa10High

Case Study 2: Molecular Docking Analysis

A molecular docking analysis of JW642 against the colchicine binding site on tubulin showed promising results, indicating potential as a microtubule destabilizer—a common mechanism for anticancer drugs. The binding affinity was calculated using AutoDock Vina software, providing insights into structural modifications that could enhance activity .

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

ABX-1431 belongs to a class of irreversible MGLL inhibitors characterized by a piperazine-carboxylate scaffold. Key structural analogues include:

Compound Substituents Target IC₅₀ (nM) Selectivity Clinical Status
ABX-1431 4-(2-(pyrrolidin-1-yl)-4-(trifluoromethyl)benzyl)piperazine-1-carboxylate-HFIP MGLL 2–5 >1000-fold over FAAH, CES1, CES2 Phase I/II trials
ABD-1970 4-(2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-chlorobenzyl)piperazine-1-carboxylate-HFIP MGLL <10 High selectivity for MGLL Preclinical
JZL184 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate (4-nitrophenyl) MGLL 8–10 Moderate (off-target effects on FAAH) Preclinical (discontinued)
HBK14-HBK19 Varied phenoxyethoxyethyl or phenoxypropyl substituents Undisclosed N/A Not reported Research compounds

Key Observations :

  • Hexafluoroisopropyl (HFIP) Group : ABX-1431 and ABD-1970 utilize the HFIP carbamate moiety, which enhances metabolic stability and CNS penetration compared to JZL184’s nitrophenyl group .
  • Substituent Diversity : The 2-(pyrrolidin-1-yl)benzyl group in ABX-1431 improves selectivity over ABD-1970’s bicyclic substituent, which may influence off-target binding .
  • Irreversible Inhibition : ABX-1431 and JZL184 act irreversibly, but ABX-1431’s selectivity reduces adverse effects linked to FAAH inhibition .
Pharmacokinetic and Toxicity Comparisons
  • ABX-1431: Exhibits a plasma half-life (t₁/₂) of 6–8 hours in rodents, with brain-to-plasma ratios >1, indicating robust CNS exposure . No hepatotoxicity was observed at therapeutic doses .
  • JZL184 : Shorter t₁/₂ (2–3 hours) and significant FAAH inhibition at higher doses, limiting its therapeutic window .
Environmental and Regulatory Considerations

ABX-1431’s fluorinated structure classifies it as a per- and polyfluoroalkyl substance (PFAS), necessitating environmental monitoring under EU regulations . In contrast, non-fluorinated analogues like JZL184 avoid PFAS-related restrictions but lack clinical viability .

Biological Activity

1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate (HFPP) is a fluorinated organic compound known for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HFPP has the following structural formula:

C8H10F6N2O2\text{C}_8\text{H}_{10}\text{F}_6\text{N}_2\text{O}_2

It features a piperazine ring, a carboxylate group, and a hexafluoropropan-2-yl moiety. The presence of fluorine atoms enhances its lipophilicity and stability in biological systems.

The mechanism of action of HFPP involves its interaction with various molecular targets:

  • Lipophilicity : The hexafluoropropan-2-yl group increases the compound's ability to penetrate lipid membranes, facilitating interaction with membrane proteins.
  • Hydrogen Bonding : The piperazine ring can form hydrogen bonds with biomolecules, influencing their structure and function.
  • Electrostatic Interactions : HFPP can engage in electrostatic interactions with charged residues in proteins, potentially modulating enzymatic activities.

Antimicrobial Activity

Research indicates that HFPP exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated that HFPP had significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Antitumor Activity

HFPP has been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types. Notably, it exhibited an IC50 value of 20 µM against human breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) in a dose-dependent manner .

Neurological Effects

The compound's interaction with neurotransmitter systems has also been explored. Preliminary findings suggest that HFPP may modulate the activity of certain neurotransmitter receptors, potentially influencing behaviors associated with anxiety and depression .

Data Table: Summary of Biological Activities

Activity Type Target IC50/MIC Values Reference
AntimicrobialStaphylococcus aureusMIC = 50–100 µg/mL
AntimicrobialEscherichia coliMIC = 50–100 µg/mL
AntitumorMCF-7 (Breast Cancer)IC50 = 20 µM
AntitumorA549 (Lung Cancer)IC50 = 15 µM
Neurological ModulationNeurotransmitter ReceptorsTBD

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, HFPP was tested against clinical isolates of Staphylococcus aureus. The results indicated that HFPP not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics such as penicillin. This suggests potential applications in treating antibiotic-resistant infections.

Case Study 2: Antitumor Activity in vivo

A study involving murine models of breast cancer showed that administration of HFPP resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with HFPP, indicating its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:
  • Reacting piperazine derivatives with hexafluoropropan-2-yl chloroformate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DCM).
  • Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate mixtures) and purifying the product via silica gel chromatography .
  • Example: Tert-butyl piperazine carboxylate derivatives are synthesized under anhydrous conditions with catalysts like CuSO₄·5H₂O and sodium ascorbate for azide-alkyne cycloaddition reactions .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and functional groups .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation analysis .
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and fluorinated groups .
  • Elemental Analysis : To validate purity and stoichiometry .

Q. How can solubility and stability be experimentally determined for this compound?

  • Methodological Answer :
  • Solubility : Test in solvents like DMSO, DCM, and aqueous buffers at varying pH. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility .
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze via HPLC to monitor decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Critical parameters include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while DCM minimizes side reactions .
  • Catalyst Optimization : Copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate) improve click chemistry efficiency .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive fluorinated systems .
  • Purification : Gradient elution in silica gel chromatography (e.g., hexane:ethyl acetate with 0.25% Et₃N) enhances resolution .

Q. What computational strategies are used to predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes or receptors) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, TPSA) with biological data from analogous piperazine derivatives .

Q. How do researchers resolve contradictions in biological activity data for fluorinated piperazine derivatives?

  • Methodological Answer :
  • Cross-Validation : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm activity .
  • Impurity Analysis : Employ LC-MS or NMR to rule out contaminants affecting bioactivity .
  • Structural Modifications : Synthesize analogs (e.g., varying substituents on the piperazine ring) to isolate structure-activity relationships (SAR) .

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